molecular formula C16H17N5S B12133178 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine

3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12133178
M. Wt: 311.4 g/mol
InChI Key: IJKGNWXEEJRDLR-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridyl Group: The pyridyl group is often introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Attachment of the Dimethylphenyl Moiety: The dimethylphenyl group is usually attached through a thiolation reaction, where a dimethylphenyl thiol reacts with the triazole-pyridine intermediate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyridyl or triazole rings, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the pyridyl group may enhance binding affinity to biological targets.

Medicine

Medicinally, this compound could be explored for its potential therapeutic properties. Triazole derivatives are known for their antifungal, antibacterial, and antiviral activities, suggesting possible applications in drug development.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridyl group may enhance binding through π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative without the pyridyl and dimethylphenyl groups.

    4-(4-Pyridyl)-1,2,4-triazole: Lacks the dimethylphenyl moiety but retains the pyridyl group.

    2,5-Dimethylphenyl-1,2,4-triazole: Contains the dimethylphenyl group but not the pyridyl group.

Uniqueness

The uniqueness of 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyridyl and dimethylphenyl groups, along with the triazole ring, allows for a wide range of interactions and applications that are not possible with simpler triazole derivatives.

Properties

Molecular Formula

C16H17N5S

Molecular Weight

311.4 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H17N5S/c1-11-3-4-12(2)14(9-11)10-22-16-20-19-15(21(16)17)13-5-7-18-8-6-13/h3-9H,10,17H2,1-2H3

InChI Key

IJKGNWXEEJRDLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC=NC=C3

Origin of Product

United States

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